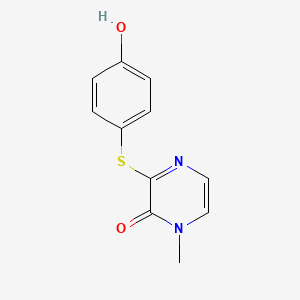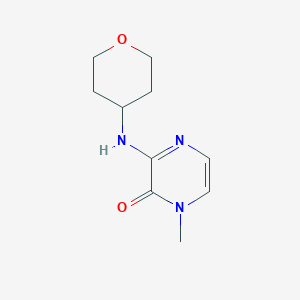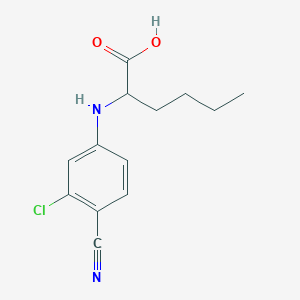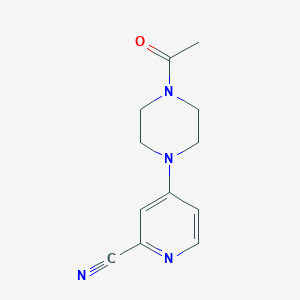![molecular formula C11H16N2O4S B7568731 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid](/img/structure/B7568731.png)
4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid, also known as MPB, is a chemical compound that belongs to the class of sulfonamides. MPB has been extensively studied for its potential application in various scientific research fields.
作用机制
The mechanism of action of 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid involves the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and ion transport. 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid specifically inhibits carbonic anhydrase IX and carbonic anhydrase II, which are overexpressed in cancer cells and immune cells, respectively. By inhibiting these enzymes, 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid can disrupt the physiological processes that are essential for the survival and growth of cancer cells and immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid depend on the specific carbonic anhydrase enzyme that is inhibited. In cancer cells, the inhibition of carbonic anhydrase IX by 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid can lead to a decrease in intracellular pH, which can disrupt cellular metabolism and inhibit cell growth. In immune cells, the inhibition of carbonic anhydrase II by 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid can lead to a decrease in the production of pro-inflammatory cytokines, which can reduce inflammation and immune system activation.
实验室实验的优点和局限性
One advantage of using 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid in lab experiments is its specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of specific physiological processes. Another advantage is its relatively low toxicity compared to other sulfonamide compounds. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
For research on 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid include the development of more efficient synthesis methods and the investigation of its potential application in other scientific research fields, such as infectious diseases and metabolic disorders. Additionally, the development of 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid derivatives with improved solubility and specificity for specific carbonic anhydrase enzymes could lead to the development of more effective treatments for cancer and immune-related disorders.
合成方法
The synthesis of 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid involves a multi-step process that starts with the reaction of 3-methylpyridine with chloroacetyl chloride to form 3-(chloromethyl)pyridine. This intermediate compound is then reacted with sodium sulfite and sodium hydroxide to form 3-(sulfomethyl)pyridine. The final step involves the reaction of 3-(sulfomethyl)pyridine with butyric anhydride to form 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid.
科学研究应用
4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid has been studied for its potential application in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid has been shown to inhibit the growth of cancer cells by blocking the activity of a specific enzyme called carbonic anhydrase IX. In neuroscience, 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid has been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase II, which is involved in the regulation of the immune system.
属性
IUPAC Name |
4-[(6-methylpyridin-3-yl)methylsulfamoyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9-4-5-10(7-12-9)8-13-18(16,17)6-2-3-11(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBKQMZDPRWQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNS(=O)(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)


![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)

![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)

